{bicyclo[2.1.1]hexan-2-yl}methanol
Description
Overview of Bridged Bicyclic Systems: Architecture and Intrinsic Strain
Bridged bicyclic compounds are characterized by a unique three-dimensional structure where two rings share two non-adjacent carbon atoms, known as bridgehead carbons. The atoms connecting these bridgeheads form the "bridges." This arrangement results in a rigid molecular framework. A defining characteristic of these systems is their intrinsic ring strain, which arises from deviations from ideal bond angles and lengths. masterorganicchemistry.com This strain energy significantly influences their reactivity. gla.ac.ukresearchgate.net For instance, bicyclo[1.1.0]butane, a related but more strained system, possesses a high strain energy of 64–66 kcal/mol, which is a key driver of its chemical transformations. rsc.org The strain in bridged bicyclic compounds can be harnessed for various synthetic applications, as the release of this strain can provide a powerful thermodynamic driving force for reactions. rsc.org
The Bicyclo[2.1.1]hexane Scaffold: Significance in Expanding Chemical Space
The bicyclo[2.1.1]hexane (BCH) scaffold has emerged as a valuable building block in medicinal chemistry and materials science. rsc.orgrsc.orgchemrxiv.org Its rigid, three-dimensional structure provides a stark contrast to the flat, two-dimensional nature of commonly used aromatic rings. This non-planar geometry is crucial for exploring new regions of chemical space, which is the ensemble of all possible molecules. rsc.orgorganic-chemistry.org
A key application of the bicyclo[2.1.1]hexane core is its use as a bioisostere, a chemical substituent that can replace another group in a biologically active molecule without significantly altering its biological activity. Specifically, disubstituted bicyclo[2.1.1]hexanes have been successfully employed as saturated, non-planar bioisosteres for ortho- and meta-substituted benzene (B151609) rings. nih.govenamine.netrsc.orgresearchgate.netchemistryviews.org This substitution can lead to improved physicochemical properties in drug candidates, such as enhanced solubility and metabolic stability, while maintaining or even improving biological activity. enamine.netchemrxiv.org The ability to fine-tune the spatial arrangement of substituents by using the bicyclo[2.1.1]hexane scaffold offers a powerful tool for optimizing molecular properties. enamine.netchemistryviews.org
Table 1: Comparison of Bicyclo[2.1.1]hexane with Other Bioisosteric Scaffolds
| Scaffold | Replaces | Key Features |
|---|---|---|
| Bicyclo[1.1.1]pentane | para-substituted benzene | Linear, rigid |
| Bicyclo[2.1.1]hexane | ortho-, meta-substituted benzene | Non-planar, provides different vector angles |
| Cubane | para-substituted benzene | Highly strained, rigid cubic structure |
| Cyclopentane | Flexible linker | Can be rigidified by bicyclo[2.1.1]hexane |
Historical Context and Evolution of Research on Bicyclo[2.1.1]hexanes
The study of bicyclic compounds has a rich history, with early pioneers like Kenneth B. Wiberg making significant contributions to their synthesis and understanding. masterorganicchemistry.comacs.org Initial research focused on the fundamental properties and synthesis of these strained systems. acs.orgacs.org Over the decades, the focus has shifted towards harnessing their unique properties for practical applications.
The development of new synthetic methods has been a major driver in the evolution of bicyclo[2.1.1]hexane research. chemrxiv.orgnih.govnih.gov Early methods often required harsh conditions, limiting their broad applicability. rsc.orgchemrxiv.org However, recent advancements, particularly in the realm of photochemistry and catalysis, have made the synthesis of functionalized bicyclo[2.1.1]hexanes more accessible and efficient. rsc.orgorganic-chemistry.orgchemistryviews.orgacs.org These modern synthetic strategies, such as intramolecular [2+2] photocycloadditions and reactions involving bicyclo[1.1.0]butanes, have enabled the preparation of a wide array of substituted bicyclo[2.1.1]hexane derivatives with diverse substitution patterns. organic-chemistry.orgnih.govnih.govnih.gov This has opened the door to their increased use in drug discovery programs. nih.govresearchgate.net
Relevance of Bicyclo[2.1.1]hexanes as Scaffolds for Complex Molecules
The rigid nature of the bicyclo[2.1.1]hexane scaffold makes it an excellent platform for the construction of complex molecules with well-defined three-dimensional structures. nih.gov In medicinal chemistry, conformational rigidity is a desirable trait as it can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. nih.gov
The ability to introduce multiple substituents onto the bicyclo[2.1.1]hexane core with precise stereochemical control allows for the creation of a diverse range of molecular architectures. nih.govnih.gov This has led to the incorporation of the bicyclo[2.1.1]hexane motif into various biologically active compounds, including fungicides and potential pharmaceutical agents. nih.govrsc.org Furthermore, the development of heteroatom-containing analogues, such as 2-aza- and 2-oxabicyclo[2.1.1]hexanes, has further expanded the utility of this scaffold by introducing opportunities for hydrogen bonding and other key interactions, making them valuable as rigid replacements for pyrrolidines and tetrahydrofurans. rsc.org
Table 2: Examples of Complex Molecules Incorporating the Bicyclo[2.1.1]hexane Scaffold
| Compound Type | Application/Significance |
|---|---|
| Fungicide Analogs (e.g., of Boscalid, Bixafen) | Saturated, patent-free alternatives with high antifungal activity. nih.govrsc.org |
| Rigidified Cyclopentane Variants | Used to improve affinity, selectivity, and metabolic stability in drug candidates. nih.govrsc.org |
| 2-Aza- and 2-Oxabicyclo[2.1.1]hexane Derivatives | Serve as rigid replacements for common heterocyclic motifs in medicinal chemistry. rsc.org |
| Polysubstituted Bicyclo[2.1.1]hexanes | Act as bioisosteres for polysubstituted benzenes, expanding accessible chemical space. rsc.orgnih.gov |
Properties
IUPAC Name |
2-bicyclo[2.1.1]hexanylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-4-7-3-5-1-6(7)2-5/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGJEPXOGFSJBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Reaction Mechanisms and Selectivity Control
Mechanistic Investigations of Bicyclo[2.1.1]hexane Ring Formation
The construction of the bicyclo[2.1.1]hexane core is a subject of detailed mechanistic study, with several competing and co-existing pathways.
Radical-Mediated Pathways and Intermediates
Radical-mediated pathways are a common strategy for the synthesis of bicyclo[2.1.1]hexanes. These reactions often involve the generation of a diradical intermediate which then undergoes cyclization. For instance, in the photocatalytic [2+2] cycloaddition of 1,5-dienes, energy transfer from a photoexcited catalyst to the diene leads to a photoexcited state. nih.govrsc.org This excited state can be described as a diradical intermediate that undergoes a 5-exo-trig cyclization to form another diradical, which then recombines to yield the bicyclo[2.1.1]hexane product. nih.govrsc.org
Another significant radical-mediated approach involves the use of bicyclo[1.1.0]butanes (BCBs). The strained central C-C bond of BCBs can be cleaved via single electron transfer (SET), thermolysis, or energy transfer to generate a diradical or radical anion intermediate. nih.gov This intermediate can then be trapped by an alkene in a stepwise cycloaddition to form the bicyclo[2.1.1]hexane skeleton. nih.gov For example, SmI2-catalyzed processes are underpinned by a radical-relay mechanism. researchgate.netmanchester.ac.uk In these reactions, a ketyl radical can be formed, which then participates in the cyclization cascade. manchester.ac.uknih.gov The involvement of radical pathways is often confirmed by experiments using radical scavengers like TEMPO, where the reaction yield is significantly diminished. acs.org
A proposed mechanism for a SmI2-mediated pinacol (B44631) coupling reaction involves the formation of a ketyl radical intermediate (8) through the inner-sphere single-electron reduction of a cyclobutanone. nih.gov This intermediate can then undergo intramolecular cyclization. nih.gov
Pericyclic Reaction Mechanisms (e.g., [2+2] Photocycloadditions)
Pericyclic reactions, particularly [2+2] photocycloadditions, are a cornerstone in the synthesis of bicyclo[2.1.1]hexanes. researchgate.netchemrxiv.orgrsc.org These reactions can be intramolecular, involving the cyclization of a 1,5-diene, or intermolecular, between a bicyclo[1.1.0]butane and an alkene. nih.govnih.gov
Intramolecular [2+2] cycloadditions of 1,5-dienes are a well-established method for constructing the bicyclo[2.1.1]hexane framework. chemrxiv.orgnih.gov These reactions can be initiated by direct irradiation or through triplet sensitization with UV light. rsc.org More recently, visible-light-mediated photocatalysis has emerged as a milder and more efficient alternative. rsc.org
Intermolecular [2π+2σ] cycloadditions between BCBs and alkenes represent another powerful pericyclic approach. nih.govresearchgate.netrsc.org In these reactions, the π-bond of the alkene and the central σ-bond of the BCB participate in the cycloaddition. These can be promoted thermally or photochemically. nih.gov Photocatalytic methods, often employing iridium or titanium-based catalysts, facilitate the reaction under mild conditions. nih.govresearchgate.net The mechanism can involve either energy transfer or electron transfer processes, depending on the photocatalyst and substrates used. nih.gov
Concerted vs. Stepwise Reaction Pathways
The distinction between concerted and stepwise pathways is a key aspect of the mechanistic understanding of bicyclo[2.1.1]hexane formation. While some pericyclic reactions are theoretically concerted, many cycloadditions involving strained molecules like BCBs proceed through stepwise mechanisms involving intermediates.
For example, the reaction of BCBs with π-systems can follow polar or radical cycloaddition pathways, which are typically stepwise. nih.gov Density Functional Theory (DFT) calculations often suggest a stepwise ring-opening/intramolecular cyclization pathway is energetically preferred over a concerted cycloaddition. nih.gov In a Cu(I)-catalyzed reaction of BCB amides with azadienes, a stepwise pathway is favored, leading to the exclusive formation of bicyclo[2.1.1]hexanes. nih.gov
In contrast, some Alder-ene reactions of BCBs are proposed to follow a concerted, albeit highly asynchronous, "one step–two-stage" pathway. acs.orgsemanticscholar.org This is supported by DFT studies and the absence of inhibition by radical scavengers. acs.org The degree to which a reaction is concerted or stepwise can be influenced by the catalyst, substrates, and reaction conditions.
Regioselectivity and Stereospecificity in Bicyclo[2.1.1]hexane Synthesis
Achieving high regioselectivity and stereospecificity is a significant challenge in the synthesis of substituted bicyclo[2.1.1]hexanes. The "rule of five" is a guiding principle in intramolecular photocycloadditions, often predicting the formation of the "crossed" bicyclo[2.1.1]hexane adduct over the "straight" bicyclo[2.2.0]hexane adduct. researchgate.net However, the regioselectivity can be completely reversed depending on the substitution pattern of the alkene. researchgate.net
In intermolecular reactions, the regioselectivity is influenced by steric and electronic properties of the substituents on both the BCB and the coupling partner. nih.gov For instance, in the reaction of BCBs with 1,1-disubstituted styrenes, the regioselectivity can be eroded by sterically hindered groups. researchgate.net The stereoselectivity of these reactions is also critical, with some methods providing high diastereoselectivity. researchgate.netrsc.org
Catalyst-Controlled Chemodivergence in Reactions Yielding Bicyclo[2.1.1]hexanes
Catalyst control is a powerful strategy for directing the outcome of reactions involving BCBs, enabling chemodivergent synthesis where different products can be obtained from the same starting materials by simply changing the catalyst. nih.govacs.orgresearchgate.net
A notable example is the reaction of BCB amides with azadienes, where Cu(I) catalysis promotes a formal cycloaddition to yield bicyclo[2.1.1]hexanes, while Au(I) catalysis facilitates an addition-elimination pathway to produce cyclobutenes. nih.govacs.orgresearchgate.net This divergence is attributed to the different coordination geometries favored by the catalysts in the transition state. acs.orgresearchgate.net Similarly, Sc(III) and Ni(II) catalysts can be used to selectively form either bicyclo[2.1.1]hexanes or cyclobutenes from the reaction of BCBs with α,β-unsaturated ketones. nih.gov
Photocatalysis also offers opportunities for catalyst-controlled regiodivergence. nih.gov By selecting different photocatalysts, it is possible to favor either electron transfer or energy transfer mechanisms, leading to different regioisomers of the bicyclo[2.1.1]hexane product. nih.gov
Table 1: Catalyst-Controlled Chemodivergence in BCB Reactions
| Starting Materials | Catalyst | Product Type | Reference |
|---|---|---|---|
| BCB Amide + Azadiene | Cu(I) | Bicyclo[2.1.1]hexane | nih.govacs.orgresearchgate.net |
| BCB Amide + Azadiene | Au(I) | Cyclobutene (B1205218) | nih.govacs.orgresearchgate.net |
| BCB + α,β-Unsaturated Ketone | Sc(III) | Bicyclo[2.1.1]hexane | nih.gov |
| BCB + α,β-Unsaturated Ketone | Ni(II) | Cyclobutene | nih.gov |
Transition State Analysis and Reaction Energetics
Computational methods, particularly DFT calculations, are invaluable for elucidating reaction mechanisms and understanding the origins of selectivity. manchester.ac.uknih.gov Transition state analysis helps to compare the energy barriers of competing pathways, explaining why one product is favored over another.
In the Cu(I)/Au(I) catalyzed chemodivergent synthesis, DFT calculations revealed that the Cu(I) catalyst favors a linear two-coordinate geometry in the transition state, which accelerates the intramolecular cyclization to form the bicyclo[2.1.1]hexane. acs.orgresearchgate.net In contrast, the Au(I) catalyst stabilizes key intermediates via a four-coordinate geometry, which enables an intramolecular proton transfer and leads to the cyclobutene product. acs.orgresearchgate.net
For the Alder-ene reaction of BCBs, transition state calculations showed a concerted but highly asynchronous mechanism with an energy barrier of 22.5 kcal/mol. acs.orgsemanticscholar.org The calculations also helped to rationalize the observed stereoselectivity by comparing the energies of the transition states leading to different diastereomers. semanticscholar.org
Table 2: Calculated Energy Barriers for Competing Pathways
| Reaction | Pathway | Transition State | Energy Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| Cu(I)-catalyzed BCB + Azadiene | Stepwise Ring-Opening/Cyclization | TS-Cu | -23.6 | nih.gov |
| Au(I)-catalyzed BCB + Azadiene | Intramolecular Proton Transfer | Au-TS2 | -19.7 | nih.gov |
| Au(I)-catalyzed BCB + Azadiene | Intramolecular Cyclization | Au-TS2' | -12.7 | nih.gov |
| Alder-ene of BCB + Cyclopropene | Concerted Ene Reaction | TSA | 22.5 | acs.orgsemanticscholar.org |
Advanced Structural Characterization and Spectroscopic Analysis of Bicyclo 2.1.1 Hexan 2 Yl Methanol Derivatives
Single Crystal X-ray Crystallography for Absolute Configuration and Conformation
Single crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration and solid-state conformation of chiral molecules. For derivatives of {bicyclo[2.1.1]hexan-2-yl}methanol, this technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, which collectively define the molecule's three-dimensional structure.
The rigid bicyclo[2.1.1]hexane core enforces a specific spatial arrangement of substituents, and X-ray crystallography can reveal the exo or endo orientation of the hydroxymethyl group at the C2 position. This information is critical as the stereochemistry often dictates the biological activity of a molecule. For instance, the crystal structures of various bicyclo[2.1.1]hexane derivatives have been instrumental in rationalizing their photochemical reactivity and the stereochemical outcomes of their reactions. researchgate.netresearchgate.net The geometric parameters obtained from X-ray analysis, such as the distance and angles between functional groups, can be correlated with their observed chemical behavior. researchgate.netnih.gov
In a study on the synthesis of 2-oxabicyclo[2.1.1]hexanes as bioisosteres of ortho-substituted phenyl rings, the structures of key carboxylic acid intermediates were confirmed by X-ray crystallographic analysis. nih.gov Similarly, the structures of products from catalyst-controlled divergent synthesis of bicyclo[2.1.1]hexanes have been unequivocally confirmed by X-ray crystallography. nih.gov The Cambridge Crystallographic Data Centre (CCDC) serves as a repository for such crystallographic data, with specific accession numbers assigned to each determined structure. manchester.ac.ukuzh.ch
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of this compound derivatives in solution. It provides detailed information about the connectivity of atoms, their chemical environments, and their spatial relationships.
¹H NMR spectroscopy is fundamental for identifying the number of different proton environments and their neighboring protons. The chemical shifts (δ) of the protons in the bicyclo[2.1.1]hexane system are highly dependent on their stereochemical orientation (exo or endo) and the nature of neighboring substituents. Bridgehead protons typically appear at distinct chemical shifts. vulcanchem.com The coupling constants (J-values) between adjacent protons provide valuable information about dihedral angles, helping to define the conformation of the bicyclic system. For example, in 1-phenylbicyclo[2.1.1]hexan-2-ol, the proton attached to the carbon bearing the hydroxyl group appears as a doublet of triplets. researchgate.net
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the bicyclo[2.1.1]hexane skeleton are sensitive to substitution and stereochemistry. The strained nature of the bicyclic system influences the carbon chemical shifts, often causing them to appear in characteristic regions of the spectrum. For instance, the carbon atoms of the bicyclo[2.1.1]hexane core in 1-phenylbicyclo[2.1.1]hexan-2-ol show distinct signals that have been fully assigned. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted this compound Derivative (1-phenylbicyclo[2.1.1]hexan-2-ol)
| Assignment | ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) |
| Aromatic CH | 7.37 – 7.16 (m, 5H) | 141.92, 128.40, 126.48, 126.29 |
| CH-OH | 4.28 (dt, J = 7.3, 1.9 Hz, 1H) | 76.05 |
| Bridgehead CH | 2.48 (tt, J = 3.1, 1.5 Hz, 1H) | 59.18 |
| Bicyclic CH₂ and CH | 2.27 (dddd, J = 11.5, 7.3, 2.6, 1.5 Hz, 1H), 1.98 (dd, J = 9.5, 6.7 Hz, 1H), 1.87 – 1.50 (m, 5H) | 43.80, 39.28, 37.51, 35.03 |
Data sourced from supporting information for the preparation of novel bicyclo[2.1.1]hexanes. researchgate.net
To unambiguously assign all proton and carbon signals and to determine the complete three-dimensional structure in solution, a suite of two-dimensional (2D) NMR experiments is employed. science.gov
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. This is crucial for tracing the connectivity of the protons within the bicyclic framework. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net This allows for the direct assignment of a proton signal to its attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). researchgate.net This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about protons that are close in space, even if they are not directly bonded. researchgate.netresearchgate.net The intensity of the NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, making it a powerful tool for determining stereochemistry and conformation. For example, NOESY can be used to distinguish between exo and endo isomers by observing spatial correlations between the hydroxymethyl protons and the protons of the bicyclic cage.
The combination of these 2D NMR techniques allows for a comprehensive structural elucidation of complex this compound derivatives. d-nb.info
Mass Spectrometry for Molecular Mass and Fragmentation Patterns (e.g., ESI-MS, TLC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like alcohols, often producing protonated molecules [M+H]⁺ or other adducts. nih.gov High-resolution mass spectrometry (HRMS) with ESI can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. doi.org The fragmentation of bicyclo[2.1.1]hexane derivatives in the mass spectrometer can provide valuable structural information. The strained bicyclic system can undergo characteristic rearrangements and fragmentations upon ionization, and the resulting fragmentation pattern can serve as a fingerprint for the compound. nih.gov For example, the loss of a water molecule from the protonated molecular ion is a common fragmentation pathway for alcohols.
Thin-layer chromatography-mass spectrometry (TLC-MS) combines the separation power of TLC with the detection capabilities of MS, allowing for the rapid analysis of reaction mixtures and the identification of products directly from the TLC plate. rsc.org
Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational frequencies of their bonds.
For this compound derivatives, IR spectroscopy is particularly useful for identifying the characteristic stretching vibration of the hydroxyl (-OH) group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the alcohol is also observable, usually in the 1000-1260 cm⁻¹ region. The C-H stretching vibrations of the bicyclic core appear around 2850-3000 cm⁻¹. rsc.org
Raman spectroscopy can provide complementary information to IR spectroscopy. While the O-H stretch is often weak in the Raman spectrum, the C-C and C-H vibrations of the bicyclic skeleton can give rise to strong Raman signals. A complete assignment of the IR and Raman spectra can be complex but can provide a detailed vibrational fingerprint of the molecule. researchgate.net
Computational Chemistry and Theoretical Studies on Bicyclo 2.1.1 Hexane Systems
Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics
Density Functional Theory (DFT) has become a central method for investigating the electronic structure and properties of bicyclo[2.1.1]hexane derivatives. DFT calculations are instrumental in optimizing molecular geometries, determining the relative energies of different conformations and isomers, and elucidating the electronic environment within these strained frameworks.
Researchers have employed DFT to investigate how the inherent geometric distortions in the bicyclo[2.1.1]hexane scaffold influence its electronic characteristics. For instance, DFT calculations have been used to gain insights into reaction mechanisms for the synthesis of bicyclo[2.1.1]hexanes. In the Cu(I)/Au(I)-catalyzed chemodivergent reaction of bicyclo[1.1.0]butane amides with azadienes, DFT calculations revealed mechanistic details that explain the observed selectivity. nih.govacs.org The calculations showed that Cu(I) favors a linear two-coordinate geometry in the transition state, which accelerates intramolecular cyclization to form bicyclo[2.1.1]hexanes. nih.govacs.org In contrast, Au(I) stabilizes key intermediates through a four-coordinate geometry, facilitating an alternative reaction pathway. nih.govacs.org
DFT has also been applied to understand the site selectivity of radical additions to bicyclo[1.1.0]butanes (BCBs) to form functionalized cyclobutanes, which are related to the synthesis of bicyclo[2.1.1]hexane precursors. d-nb.info For a monosubstituted BCB, DFT calculations indicated that a difluoroalkyl radical preferentially attacks the unsubstituted carbon, leading to a more thermodynamically stable tertiary radical intermediate. d-nb.info Furthermore, DFT calculations have been used to support radical-relay mechanisms in the synthesis of bicyclo[2.1.1]hexane bioisosteres. manchester.ac.ukchemrxiv.org Theoretical calculations have also been used to investigate the antiaromaticity and chemical reactivity of planar cyclooctatetraene molecules annelated with bicyclo[2.1.1]hexane units, showing a decreased antiaromaticity due to effective sigma-pi* orbital interactions. researchgate.net
| Computational Method | System Studied | Key Findings | Reference |
|---|---|---|---|
| DFT | Cu(I)/Au(I)-catalyzed reaction of bicyclo[1.1.0]butane amides | Elucidated mechanistic insight into divergent reactivity and catalyst-controlled chemoselectivity. | nih.govacs.org |
| DFT | Radical addition to bicyclo[1.1.0]butanes | Probed site selectivity, showing preferential attack at the unsubstituted carbon to form a more stable radical. | d-nb.info |
| DFT | SmI2–catalyzed coupling of olefins and bicyclo[1.1.0]butyl ketones | Supported a radical-relay mechanism for the synthesis of bicyclo[2.1.1]hexane ketones. | manchester.ac.ukchemrxiv.org |
| DFT | 1-chloro-3-trichloromethylbicyclo[1.1.1]pentane reaction with MeLi | Investigated rearrangement barriers and the formation of bicyclo[2.1.1]hex-1-ene. | epa.gov |
Quantum Chemical Analysis of Bonding and Strain Energy in Bicyclo[2.1.1]hexanes
A defining feature of the bicyclo[2.1.1]hexane skeleton is its significant ring strain, which arises from the deviation of bond angles from the ideal tetrahedral geometry of sp³ hybridized carbon atoms. This high degree of strain is a critical factor governing the reactivity of these molecules. The compact, fused-ring structure forces the bridgehead carbons into a highly constrained environment.
Quantum chemical calculations are essential for quantifying this strain energy and understanding its implications for chemical bonding. The strain energy of the bicyclo[2.1.1]hexane core makes it a "spring-loaded" molecule, providing a thermodynamic driving force for certain reactions. nsf.gov For example, the high energy contained in precursors like bicyclo[1.1.0]butanes (with a strain energy of approximately 66.3 kcal/mol) can be efficiently channeled into [2π+2σ]-photocycloadditions to generate complex, sp3-rich bicyclo[2.1.1]hexane units. nsf.govresearchgate.net
Studies have shown that the reactivity of strained hydrocarbons is not solely dictated by the release of strain energy. Delocalization effects can also play a crucial, and sometimes dominant, role. nih.gov While bicyclo[2.1.1]hexane itself was not in the primary test set of one such study, the principles derived from comparing molecules like bicyclo[1.1.0]butane and [1.1.1]propellane are applicable. The interplay between strain release and electronic delocalization determines the activation barriers for ring-opening reactions. nih.gov The considerable influence of strain on reactivity is also evident in the activation energy for hydrogen atom abstraction from bicyclo[2.1.1]hexane by methyl radicals, which was experimentally determined to be 10.3 kcal/mole, a value reflecting the highly strained nature of the hydrocarbon compared to less strained cycloalkanes like cyclopentane. cdnsciencepub.com
Computational Prediction of Reactivity and Selectivity in Novel Transformations
Computational models have proven to be highly effective in predicting the reactivity and stereoselectivity of reactions involving the bicyclo[2.1.1]hexane framework. These predictive capabilities are invaluable for designing new synthetic routes and understanding the outcomes of novel transformations.
A notable example is the study of nucleophilic additions to 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones. This system was introduced as a probe to investigate the role of long-range electronic effects on π-face selectivity. core.ac.uk Computational studies demonstrated good predictability of the stereochemical outcomes even at the semi-empirical level, reinforcing the utility of such models as an economical predictive tool for facial selectivity in sterically unbiased ketones. core.ac.uk The study found that remote electron-withdrawing substituents influenced the syn- versus anti-addition of a hydride, although the preference was less pronounced compared to the related norbornyl system. core.ac.uk
The table below summarizes the observed diastereoselectivities in the hydride reduction of various 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones, which were used to test the predictability of computational models.
| Substituent (R) in 4 | (E)-Alcohol Product (5) | (Z)-Alcohol Product (6) | E:Z Ratio |
|---|---|---|---|
| CN | 5a | 6a | 75:25 |
| COOMe | 5b | 6b | 66:34 |
| CH2OH | 5d | 6d | 48:52 |
| CH2CH3 | 5e | 6e | 47:53 |
Data sourced from a study on long-range electronic effects on π-face selectivity. core.ac.uk
Furthermore, DFT calculations have been crucial in rationalizing the catalyst-controlled chemodivergent synthesis of bicyclo[2.1.1]hexanes. nih.govacs.org By modeling the reaction pathways for different metal catalysts (Cu(I) vs. Au(I)), researchers could explain why one catalyst leads to bicyclo[2.1.1]hexanes while the other yields cyclobutenes. nih.govacs.org These computational insights are key to controlling reaction pathways and expanding the chemical space accessible from common precursors. nih.govacs.org
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational technique for exploring the conformational space of molecules. calcus.cloud By simulating the atomic movements over time, MD allows for the sampling of different three-dimensional arrangements a molecule can adopt, which is crucial for understanding its properties and reactivity. calcus.cloudnih.gov
While specific MD studies on {bicyclo[2.1.1]hexan-2-yl}methanol are not extensively documented in the literature, the methodology has been applied to structurally related systems, demonstrating its utility. For instance, MD simulations have been used to investigate the conformational dynamics of 2-oxabicyclo[2.1.1]hexane cores, showing that conformational sampling occurs at ambient temperatures. smolecule.com Similarly, accelerated molecular dynamics simulations have been employed to study the intrinsic conformational propensities of dipeptides containing bridged bicyclic β-amino acids, such as the 2-azabicyclo[2.1.1]hexane system. researchgate.net These studies reveal that while the bicyclic ring structure itself is rigid, it restricts the rotation of connected groups to one or two minima. researchgate.net
The general approach for conformational sampling involves using MD simulations to explore new conformers starting from an initial structure. calcus.cloud The trajectories from these simulations reveal the accessible conformations and the transitions between them. This information is vital for understanding how the rigid bicyclo[2.1.1]hexane scaffold influences the spatial arrangement of its substituents, which in turn affects biological activity and physicochemical properties.
Functionalization and Derivatization Strategies of Bicyclo 2.1.1 Hexan 2 Yl Methanol
Transformations of the Hydroxyl Group (e.g., Oxidation, Esterification, Etherification)
The primary alcohol of {bicyclo[2.1.1]hexan-2-yl}methanol is amenable to a variety of standard chemical transformations, allowing for its conversion into other important functional groups. These modifications are crucial for creating linkers, modulating physicochemical properties, and preparing intermediates for more complex syntheses.
Oxidation: The hydroxyl group can be oxidized to the corresponding aldehyde or carboxylic acid. For instance, the oxidation of a phenyl-substituted bicyclo[2.1.1]hexane derivative using reagents like sodium periodate (B1199274) with a ruthenium(III) chloride catalyst yields the corresponding carboxylic acid, demonstrating a robust method for this transformation. nih.gov
Esterification and Amide Formation: The alcohol can be readily converted to esters, and the corresponding carboxylic acid (derived from oxidation) can be transformed into a wide range of amides. Under mild conditions, treatment of a bicyclo[2.1.1]hexane derivative with a carboxylic acid can yield the corresponding ester. nih.govresearchgate.net Similarly, carboxylic acid intermediates derived from the scaffold are routinely coupled with amines to form amides, a key reaction in the synthesis of bioactive analogues. nih.govnih.govresearchgate.net
Etherification: Protection of the hydroxyl group as an ether, such as a tert-butyldimethylsilyl (TBS) ether, is a common strategy during multi-step syntheses. chemrxiv.orgresearchgate.net This transformation is typically high-yielding and reversible, allowing for the unmasking of the alcohol at a later stage using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). researchgate.net
Below is a table summarizing key transformations of the hydroxyl group on the bicyclo[2.1.1]hexane scaffold.
| Transformation | Reagents/Conditions | Product Functional Group | Reference |
|---|---|---|---|
| Oxidation | NaIO₄ / RuCl₃ | Carboxylic Acid | nih.gov |
| Esterification (Alcoholysis) | Alcoholysis under mild conditions | Ester | nih.govresearchgate.net |
| Hydrolysis (of ester) | Potassium carbonate in air | Carboxylic Acid | nih.govresearchgate.net |
| Etherification (Protection) | TBS-Cl, Imidazole | Silyl (B83357) Ether | chemrxiv.orgresearchgate.net |
| Deprotection (De-etherification) | TBAF in THF | Alcohol | researchgate.net |
| Reaction with Grignard Reagents (from corresponding ketone) | Grignard Reagents (e.g., RMgBr) | Tertiary Alcohol | nih.govresearchgate.net |
Stereoselective Functionalization of the Bicyclo[2.1.1]hexane Scaffold
Controlling the stereochemistry of substituents on the bicyclo[2.1.1]hexane core is critical, as the three-dimensional arrangement of functional groups significantly impacts biological activity. chemrxiv.org Researchers have developed several stereoselective methods to access enantioenriched bicyclo[2.1.1]hexane derivatives.
One prominent strategy involves an asymmetric Lewis acid-catalyzed intramolecular [2+2] photocycloaddition. chemrxiv.org This method provides access to enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes with high yields and enantioselectivity. chemrxiv.org The chirality of the resulting scaffold dictates the spatial orientation of the substituents, which can lead to differential interactions with biological targets. chemrxiv.org
Another approach to stereocontrol is through nucleophilic additions to a carbonyl group on the scaffold. The π-facial selectivity of hydride reduction of 5-exo-substituted-bicyclo[2.1.1]hexan-2-ones is influenced by remote electronic effects of the substituent. core.ac.uk For example, the reduction of 5-exo-(hydroxymethyl)bicyclo[2.1.1]hexan-2-one with sodium borohydride (B1222165) proceeds with moderate stereoselectivity, yielding a mixture of (E) and (Z) diastereomeric diols. core.ac.uk This demonstrates that even distant functional groups can direct the stereochemical outcome of reactions on the bicyclic system. core.ac.uk
The table below highlights methods for achieving stereoselective functionalization.
| Method | Description | Key Feature | Reference |
|---|---|---|---|
| Asymmetric [2+2] Photocycloaddition | A Lewis acid-catalyzed intramolecular crossed photocycloaddition of α,β-unsaturated acyl pyrazoles. | Provides enantioenriched 1,5-disubstituted bicyclo[2.1.1]hexanes. | chemrxiv.org |
| Diastereoselective Reduction | Hydride reduction of a ketone on the bicyclic core, where facial selectivity is directed by existing substituents. | Yields specific diastereomers of the corresponding alcohol. | core.ac.uk |
| Intramolecular SN2 Reaction | An intramolecular nucleophilic substitution on a cyclobutene (B1205218) precursor leads to the formation of the bicyclic core with defined stereochemistry. | Creates a single diastereomer of the functionalized scaffold. | rsc.org |
Introduction of Diverse Chemical Moieties onto the Bicyclic Core
A key advantage of the bicyclo[2.1.1]hexane system is its capacity to be decorated with a wide variety of functional groups, enabling the exploration of new chemical space. nih.govchemrxiv.org Late-stage functionalization and de novo synthesis approaches have been successfully employed to introduce this diversity.
Visible-light-mediated photocatalytic [2+2] cycloaddition reactions of 1,5-hexadienes provide access to bicyclo[2.1.1]hexanes with numerous substitution patterns. nih.govrsc.orgbohrium.com This method allows for the preparation of structures that can serve as bioisosteres for ortho-, meta-, and even polysubstituted benzenes. nih.govrsc.org
Furthermore, various medicinally relevant heterocycles can be incorporated. In one approach, a key bicyclo[2.1.1]hexane ester intermediate was successfully synthesized with a range of heterocyclic substituents, including pyrazole (B372694), imidazole, thiophene, furan, and pyridine, with good yields. nih.gov These transformations highlight the modularity of the scaffold in constructing sp3-rich building blocks for drug discovery. chemrxiv.orgrsc.org
The following table showcases the diversity of chemical groups that have been successfully introduced onto the bicyclo[2.1.1]hexane scaffold.
| Method of Introduction | Moieties Introduced | Significance | Reference |
|---|---|---|---|
| Photocatalytic [2+2] Cycloaddition | Aryl groups, alkyl groups, esters, protected amines, protected alcohols | Flexible access to 11 distinct substitution patterns on the core. | nih.govrsc.org |
| Modified Horner-Wadsworth-Emmons / [2+2] Cycloaddition | Aryl groups (phenyl, fluorophenyl, etc.), various heterocycles (pyrazole, imidazole, thiophene, furan, pyridine) | Enables multigram-scale synthesis of 1,2-disubstituted BCHs with diverse aromatic and heteroaromatic groups. | nih.gov |
| Cu(I)/Au(I)-Catalyzed Chemodivergent Reaction | Amides, esters, nitriles, and various substituted phenyl rings | Allows for the synthesis of polyfunctionalized BCHs with high efficiency and chemoselectivity. | nih.govresearchgate.net |
| SmI₂-Mediated Pinacol (B44631) Coupling / Rearrangement | Alkyl groups (cyclohexyl, tert-butyl) and aryl groups with various electronic properties | Provides access to a range of 1-substituted bicyclo[2.1.1]hexan-2-ones as versatile intermediates. | nih.gov |
Synthesis of Complex Polyfunctionalized Bicyclo[2.1.1]hexane Analogues
The development of synthetic methodologies has enabled the creation of highly decorated bicyclo[2.1.1]hexane analogues bearing multiple functional groups. These complex structures are invaluable for fine-tuning the properties of lead compounds in medicinal chemistry.
A catalyst-controlled chemodivergent strategy using either copper(I) or gold(I) catalysts allows for the selective synthesis of polyfunctionalized bicyclo[2.1.1]hexanes from bicyclo[1.1.0]butane amides and azadienes. nih.govresearchgate.net The resulting products are multifunctional and can undergo a variety of downstream modifications, demonstrating the flexibility of this approach for generating molecular diversity. nih.govresearchgate.net For example, a single polyfunctionalized product can be converted into an alcohol, an ester, a carboxylic acid, or a tertiary alcohol, showcasing the potential for extensive derivatization. nih.gov
Another strategy involves creating linker molecules from the bicyclo[2.1.1]hexane core. By performing an esterification followed by oxidation of a separate aryl group on the scaffold, a dicarboxylic acid linker was synthesized. nih.gov Such linkers provide two points for further modification, enabling the attachment of the scaffold to other molecular fragments in a controlled manner. nih.gov The synthesis of polysubstituted bicyclo[2.1.1]hexanes that mimic trisubstituted benzenes further underscores the capability to generate complex substitution patterns that go beyond simple disubstituted analogues. nih.gov
Examples of complex polyfunctionalized bicyclo[2.1.1]hexane analogues are presented in the table below.
| Synthetic Strategy | Example of Complex Analogue | Key Features | Reference |
|---|---|---|---|
| Cu(I)-Catalyzed Formal Cycloaddition | Bicyclo[2.1.1]hexane with amide, ester, and aryl substituents | Product is readily scalable and can undergo diverse downstream functionalization (hydrolysis, alcoholysis, Grignard addition). | nih.govresearchgate.net |
| Esterification and Oxidation | 1,2-disubstituted bicyclo[2.1.1]hexane dicarboxylic acid linkers | Provides two functional groups for further stepwise modifications like amide synthesis or heterocyclization. | nih.gov |
| Visible Light-Mediated Photocatalysis | Polysubstituted bicyclo[2.1.1]hexanes as trisubstituted benzene (B151609) bioisosteres | Allows access to substitution geometries not found in aromatic systems. | nih.govrsc.org |
| Multi-step synthesis from cyclobutene | 2-azabicyclo[2.1.1]hexane with protected amine and carboxylate groups | Demonstrates the synthesis of complex, heteroatom-containing, polyfunctionalized scaffolds. | rsc.org |
Applications of the Bicyclo 2.1.1 Hexane Scaffold in Contemporary Organic Synthesis
Bicyclo[2.1.1]hexanes as Saturated Bioisosteres for Aromatic Systems
A primary application of the bicyclo[2.1.1]hexane scaffold is its use as a saturated bioisostere for aromatic rings, particularly phenyl groups. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of flat, aromatic systems with three-dimensional, saturated scaffolds like bicyclo[2.1.1]hexane can lead to significant improvements in the physicochemical properties of bioactive molecules. These enhancements often include increased aqueous solubility, improved metabolic stability, and the ability to explore novel chemical space. nih.gov The rigid nature of the bicyclo[2.1.1]hexane core helps to lock the conformation of a molecule, which can lead to higher binding affinity and selectivity for its biological target.
Recent research has highlighted the potential of disubstituted bicyclo[2.1.1]hexanes to act as effective mimics for ortho- and meta-substituted benzene (B151609) rings. enamine.net Specifically, 1,2-disubstituted and 1,5-disubstituted bicyclo[2.1.1]hexanes have been identified as suitable bioisosteres for ortho-substituted benzenes. nih.govchemrxiv.org The defined exit vectors of these bicyclic systems can replicate the spatial orientation of substituents on an aromatic ring. chemrxiv.org This mimicry has been validated through X-ray crystallography and the evaluation of physicochemical properties. chemrxiv.org For instance, the incorporation of a 1,2-disubstituted bicyclo[2.1.1]hexane core into the structures of known fungicides resulted in saturated analogs with high antifungal activity. nih.gov Similarly, 2,5-disubstituted bicyclo[2.1.1]hexanes have been proposed as rigidified versions of cis- or trans-1,3-disubstituted cyclopentanes, which are common motifs in drug molecules. rsc.org
Design and Synthesis of Novel Building Blocks for Medicinal Chemistry and Agrochemicals
The bicyclo[2.1.1]hexane scaffold serves as a versatile starting point for the synthesis of novel building blocks with applications in medicinal chemistry and agrochemicals. enamine.netnih.gov Its derivatives have been incorporated into analogs of pharmaceuticals such as conivaptan (B1669423) (a hyponatremia treatment) and lomitapide (B243) (a lipid-lowering agent). nih.gov In the agrochemical sector, this scaffold has been successfully integrated into fungicides like boscalid, bixafen, and fluxapyroxad, leading to patent-free analogs with maintained or enhanced activity and improved solubility. nih.gov
The development of efficient synthetic routes to variously substituted bicyclo[2.1.1]hexanes is crucial for their application. rsc.org Modern methods often employ photochemical [2+2] cycloadditions or strain-release strategies to construct the core structure. For example, visible light-driven intramolecular crossed [2+2] photocycloadditions of styrene (B11656) derivatives have been utilized to produce bicyclo[2.1.1]hexanes in good yields, allowing for subsequent functionalization to decorate the aliphatic core. acs.org These synthetic advancements provide access to a diverse range of sp³-rich building blocks that are increasingly sought after in drug discovery programs. chemrxiv.orgresearchgate.net
Below is a table showcasing examples of bioactive compounds where a bicyclo[2.1.1]hexane scaffold has been incorporated as a bioisostere.
| Original Compound | Bioactive Class | Bicyclo[2.1.1]hexane Analog | Substitution Pattern Mimicked |
| Conivaptan | Pharmaceutical | Saturated analog with a bicyclo[2.1.1]hexane core | ortho-substituted benzene |
| Lomitapide | Pharmaceutical | Saturated analog with a bicyclo[2.1.1]hexane core | ortho-substituted benzene |
| Boscalid | Fungicide | Saturated analog with a 1,2-disubstituted bicyclo[2.1.1]hexane core. nih.gov | ortho-substituted benzene |
| Bixafen | Fungicide | Saturated analog with a 1,2-disubstituted bicyclo[2.1.1]hexane core. nih.gov | ortho-substituted benzene |
| Fluxapyroxad | Fungicide | Saturated analog with a 1,2-disubstituted bicyclo[2.1.1]hexane core. nih.gov | ortho-substituted benzene |
Contribution to the Expansion of Chemical Space and Molecular Diversity
The incorporation of the bicyclo[2.1.1]hexane scaffold significantly expands the accessible chemical space for drug discovery and development. nih.govnih.govacs.org By moving away from traditional flat aromatic structures towards more three-dimensional motifs, chemists can design molecules with novel shapes and properties. nih.gov This three-dimensionality can lead to improved target engagement and selectivity. The development of catalyst-controlled divergent synthesis methods allows for the selective generation of structurally distinct products from a single starting material, further contributing to molecular diversification. nih.gov
Photocatalytic cycloaddition reactions have enabled unified access to bicyclo[2.1.1]hexanes with numerous distinct substitution patterns. nih.gov This allows for the creation of bioisosteres for not only ortho- and meta-substituted benzenes but also for more complex polysubstituted aromatic systems. nih.gov The ability to functionalize the bridge positions of the bicyclo[2.1.1]hexane core provides opportunities to explore chemical space that is inaccessible to planar aromatic motifs. nih.gov This exploration of novel sp³-rich chemical space is a key strategy in modern medicinal chemistry to develop new and improved therapeutic agents. rsc.orgchemrxiv.orgresearchgate.net
Precursors for the Synthesis of Other Strained and Bridged Ring Systems
The bicyclo[2.1.1]hexane framework can also serve as a precursor for the synthesis of other strained and bridged ring systems. For example, synthetic strategies have been developed that utilize bicyclo[1.1.0]butanes (BCBs) as versatile platforms to synthesize bicyclo[2.1.1]hexanes. nih.gov These reactions often proceed through catalyst-controlled chemodivergent pathways, where the choice of catalyst dictates the final product. For instance, copper(I) catalysis can promote a formal cycloaddition to yield bicyclo[2.1.1]hexanes, while gold(I) catalysis can lead to the formation of cyclobutenes from the same starting materials. nih.gov The functionalized bicyclo[2.1.1]hexane products can then undergo further downstream modifications, including spirocyclization, to generate even more complex molecular architectures. nih.gov This highlights the utility of the bicyclo[2.1.1]hexane scaffold not just as a final structural element but also as a key intermediate in the synthesis of other valuable and complex ring systems. nih.gov
Future Directions and Emerging Research Avenues in Bicyclo 2.1.1 Hexane and Bicyclo 2.1.1 Hexan 2 Yl Methanol Research
Development of More Sustainable and Atom-Economical Synthetic Methodologies
A major thrust in contemporary chemical synthesis is the development of processes that are both environmentally benign and efficient. For the construction of bicyclo[2.1.1]hexane systems, this translates into moving away from harsh reagents and multi-step sequences towards more sustainable and atom-economical alternatives.
Visible-light-driven photocatalysis has emerged as a powerful and sustainable strategy. chemistryviews.org Researchers have developed intramolecular crossed [2+2] photocycloadditions of 1,5-dienes or styrene (B11656) derivatives to forge the bicyclo[2.1.1]hexane core. chemistryviews.orgacs.orgacs.org These reactions often proceed under mild conditions, utilizing a photocatalyst that absorbs visible light to initiate the cyclization via a triplet energy transfer pathway. acs.org This approach not only provides high yields (often from 61% to quantitative) but also tolerates a wide array of functional groups, enabling the synthesis of diverse and complex building blocks. chemistryviews.orgacs.org
Strain-release driven cycloadditions of highly strained bicyclo[1.1.0]butanes (BCBs) represent another frontier in atom-economical synthesis. rsc.org These reactions leverage the inherent high strain energy of BCBs (66.3 kcal/mol) to drive the formation of the bicyclo[2.1.1]hexane skeleton. rsc.org Lewis acid-catalyzed intermolecular [2π + 2σ] cycloadditions of BCBs with partners like coumarins or 2-pyrone create multiple stereocenters with excellent atom economy and high selectivity. acs.org Similarly, catalytic intermolecular coupling between olefins and bicyclo[1.1.0]butyl (BCB) ketones, for instance using a SmI2 catalyst, provides a highly atom-economical route to substituted bicyclo[2.1.1]hexanes that are otherwise difficult to access. manchester.ac.uk
| Methodology | Key Features | Example Reaction | Sustainability Aspect | Reference(s) |
| Visible-Light Photocatalysis | Uses a photocatalyst and visible light to drive [2+2] cycloadditions. | Intramolecular cyclization of 2,5-disubstituted hexa-1,5-dienes. | Avoids high-energy UV light; mild reaction conditions. | chemistryviews.org, acs.org |
| SmI₂-Catalyzed Alkene Insertion | Intermolecular coupling of bicyclo[1.1.0]butyl ketones and electron-deficient alkenes. | Coupling of BCB ketones with acrylonitrile. | Highly atom-economical; catalytic use of samarium iodide. | manchester.ac.uk |
| Lewis Acid-Catalyzed Cycloaddition | Asymmetric intermolecular [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes. | Reaction of BCBs with coumarins. | Excellent atom economy; creates multiple stereocenters in one step. | acs.org |
| Strain-Release Annulation | Sc(OTf)₃-catalyzed (3+2) annulation of bicyclo[1.1.0]butanes with ynamides. | Formation of 2-amino-bicyclo[2.1.1]hexenes. | Step- and atom-economical one-step synthesis. | rsc.org |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
While initial research focused on establishing fundamental routes to the bicyclo[2.1.1]hexane core, future work is increasingly directed toward discovering novel reactivity patterns and accessing unprecedented substitution patterns. A significant breakthrough is the development of catalyst-controlled divergent synthesis, which allows for the selective formation of structurally distinct products from a single starting material by simply changing the catalyst. nih.gov For example, the reaction of bicyclo[1.1.0]butane amides with azadienes can be directed to produce either bicyclo[2.1.1]hexanes using a Cu(I) catalyst or cyclobutenes using a Au(I) catalyst. nih.govacs.org This strategy dramatically enhances the versatility of BCB-based methods and expands the accessible chemical space. nih.gov
Another critical area is the synthesis of polysubstituted bicyclo[2.1.1]hexanes, particularly those with functional groups on the bridge positions. bohrium.comrsc.orgrsc.org Most traditional methods yield only bridgehead-substituted products. Photocatalytic cycloaddition reactions are now providing unified access to bicyclo[2.1.1]hexanes with numerous distinct substitution patterns, including bridge-functionalized structures. bohrium.comrsc.orgrsc.org These molecules can serve as bioisosteres for ortho-, meta-, and even polysubstituted benzenes, and they present opportunities to explore chemical space that is inaccessible to flat aromatic systems. bohrium.comrsc.org Furthermore, C–H functionalization is being explored as a powerful tool for the diastereoselective installation of substituents at the 2- and 5-positions, creating rigidified analogues of cis- or trans-1,3-disubstituted cyclopentanes. nih.gov
Advanced Strategies for Enantiopure Bicyclo[2.1.1]hexane Scaffold Construction
As bicyclo[2.1.1]hexane-containing analogues of drugs are evaluated, the demand for enantiomerically pure scaffolds has grown. The three-dimensional nature of the scaffold means that different enantiomers can have markedly different biological activities, making stereochemical control essential. chemrxiv.orgnih.gov
Significant progress has been made in the enantioselective synthesis of these scaffolds. One of the most successful strategies involves a Lewis acid-catalyzed asymmetric intramolecular [2+2] photocycloaddition. chemrxiv.orgnih.govchemrxiv.org In this approach, a chiral Lewis acid complexes with a diene substrate, often containing an acyl pyrazole (B372694) group that acts as a bidentate directing group, to control the enantioselectivity of the photocycloaddition. thieme-connect.comthieme-connect.com This method has been used to produce a variety of 1,5-disubstituted bicyclo[2.1.1]hexanes with high yields and excellent enantioselectivities (up to 99.8% ee). thieme-connect.com
Organocatalysis offers another powerful avenue for asymmetric synthesis. Confined imidodiphosphorimidate (IDPi) Brønsted acids have been shown to catalyze the formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines, generating chiral azabicyclo[2.1.1]hexanes with enantiomeric ratios as high as 99:1. acs.org Lewis acid catalysis has also been successfully applied to intermolecular [2π + 2σ] cycloadditions to generate highly substituted bicyclo[2.1.1]hexanes bearing vicinal tertiary-quaternary stereocenters with high enantio- and diastereoselectivities. acs.org
| Catalytic System | Reaction Type | Product Type | Reported Enantioselectivity | Reference(s) |
| Chiral Lewis Acid (e.g., Λ-RhS complex) | Intramolecular [2+2] Photocycloaddition | 1,5-Disubstituted Bicyclo[2.1.1]hexanes | Up to 99.8% ee | thieme-connect.com |
| Confined Brønsted Acid (IDPi) | Organocatalytic Formal Cycloaddition | Azabicyclo[2.1.1]hexanes | Up to 99:1 er | acs.org |
| Chiral Lewis Acid (e.g., Cu(II) complex) | Intermolecular [2π + 2σ] Cycloaddition | 1,2,3,4-Tetrasubstituted Bicyclo[2.1.1]hexanes | 90–95% ee | acs.org |
Integration with Machine Learning and AI for Retrosynthetic Analysis and Compound Design
The synthesis of novel, complex molecules like functionalized bicyclo[2.1.1]hexanes often requires long and non-obvious synthetic routes. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to address this challenge. github.io Retrosynthetic analysis, the process of breaking down a target molecule into simpler, commercially available precursors, is a primary area where AI can have a major impact. mdpi.com
ML models, such as sequence-to-sequence (seq2seq) and Transformer models, are being trained on vast datasets of known chemical reactions to predict synthetic pathways. github.iomdpi.com A key strategy is "transfer learning," where a model is first pre-trained on a large, general reaction dataset to learn fundamental chemical rules before being fine-tuned on a smaller, more specialized dataset, such as reactions to form strained bicyclic systems. mdpi.com This approach can significantly improve the accuracy of retrosynthetic predictions for novel scaffolds where experimental data is initially scarce. mdpi.com
Reinforcement learning is also being applied to optimize synthetic routes based on parameters like atom economy, cost of starting materials, and inclusion of biocatalytic steps. acs.org By combining reaction databases with metabolic pathway data, these AI tools can suggest disruptive and more sustainable routes that a human chemist might not consider. acs.org As more data on bicyclo[2.1.1]hexane synthesis becomes available, these predictive chemistry tools will become invaluable for designing efficient syntheses and exploring the vast chemical space around this scaffold. acs.org
Investigation of Material Science Applications for Bicyclo[2.1.1]hexane-Derived Polymers or Networks
While the vast majority of research on bicyclo[2.1.1]hexanes has been driven by their potential in medicinal chemistry, their unique structural properties suggest future applications in material science. The rigid, compact, and well-defined geometry of the bicyclo[2.1.1]hexane core makes it an intriguing building block for the construction of novel polymers and network materials.
Currently, this remains a nascent and largely unexplored field of research. However, by analogy with other rigid monomers, one can hypothesize several potential applications. Incorporating the bicyclo[2.1.1]hexane unit into a polymer backbone could lead to materials with enhanced thermal stability, high glass transition temperatures, and specific mechanical properties due to the restricted conformational freedom of the bicyclic unit.
Furthermore, the synthesis of di- or poly-functionalized bicyclo[2.1.1]hexanes, as described in recent literature, provides the necessary handles to create cross-linked polymer networks. bohrium.comnih.gov These materials could exhibit unique properties such as high modulus, low thermal expansion, or microporosity, making them potentially useful in applications ranging from advanced composites to separation membranes. Future research in this area will involve the synthesis of polymerizable {bicyclo[2.1.1]hexan-2-yl}methanol derivatives and other functionalized monomers, followed by polymerization studies and characterization of the resulting materials' properties.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes to access {bicyclo[2.1.1]hexan-2-yl}methanol?
- Methodology: The most common approach involves crossed [2 + 2] cycloaddition of strained bicyclo[1.1.0]butanes with alkenes under photochemical conditions (λ = 365–420 nm). Subsequent functionalization via nucleophilic attack (e.g., Grignard reagents) or oxidation (e.g., PCC) introduces the hydroxymethyl group .
- Key Data: Yields range from 60–85% for photocycloadditions, with diastereoselectivity (>20:1 dr) achieved via convex-face attack on the bicyclic core .
Q. How is the stereochemical purity of this compound validated?
- Methodology: X-ray crystallography and NMR spectroscopy (e.g., NOESY, H-C HSQC) are critical. The rigid bicyclic scaffold simplifies analysis, as substituents adopt fixed equatorial or axial positions .
- Example: In 1,2-disubstituted derivatives, X-ray data confirm a single diastereomer with interatomic distances (d = 3.05–3.19 Å) matching ortho-substituted benzene bioisosteres .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodology:
- IR : Strong O-H stretch (~3400 cm) confirms the alcohol group.
- NMR : Distinct H signals for bridgehead protons (δ 1.8–2.2 ppm) and hydroxymethyl protons (δ 3.5–4.0 ppm). C NMR shows quaternary carbons at δ 35–45 ppm .
- HRMS : Exact mass matches molecular formula (e.g., CHO: calc. 112.0888, obs. 112.0885) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
